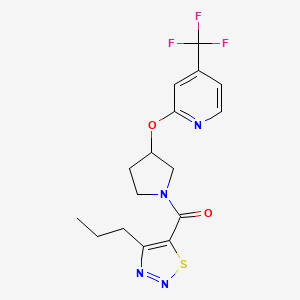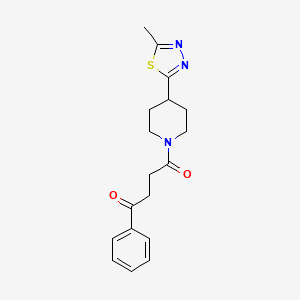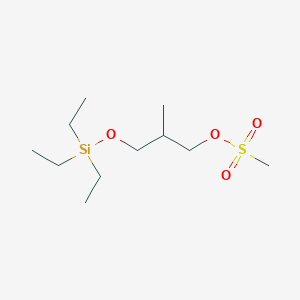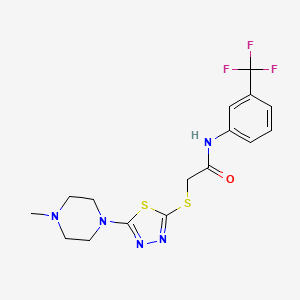
(4-丙基-1,2,3-噻二唑-5-基)(3-((4-(三氟甲基)吡啶-2-基)氧基)吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17F3N4O2S and its molecular weight is 386.39. The purity is usually 95%.
BenchChem offers high-quality (4-Propyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Propyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticonvulsant Activity
The 1,3,4-thiadiazole scaffold has been extensively studied for its anticonvulsant properties. Derivatives of this moiety have shown promising results in reducing the frequency and severity of seizures . The presence of the 1,3,4-thiadiazole ring in the compound suggests potential applications in the development of new antiepileptic drugs, which could offer improved efficacy and reduced toxicity compared to existing treatments.
Anticancer Research
Compounds containing the 1,3,4-thiadiazole structure have been identified as potential anticancer agents. Their ability to interfere with various cellular processes makes them suitable candidates for tumor inhibition studies . The compound could be utilized in synthesizing new derivatives that target specific cancer cells or pathways.
Antimicrobial Properties
The antimicrobial activity of 1,3,4-thiadiazole derivatives is well-documented, with effectiveness against a variety of bacterial and fungal strains . This compound could contribute to the synthesis of new antimicrobial agents, addressing the growing concern of antibiotic resistance.
Anti-Inflammatory Applications
Inflammation is a common pathological condition, and 1,3,4-thiadiazole derivatives have shown anti-inflammatory effects . Research into this compound could lead to the development of novel anti-inflammatory medications that may be more potent or have fewer side effects than current drugs.
Neuroprotective Effects
Neurodegenerative diseases pose a significant challenge in medical science. The neuroprotective potential of 1,3,4-thiadiazole derivatives offers a promising avenue for research into treatments for conditions such as Alzheimer’s and Parkinson’s disease . The compound could be pivotal in creating drugs that protect neuronal cells from damage or degeneration.
Antidiabetic Activity
1,3,4-Thiadiazole compounds have been explored for their antidiabetic effects, which involve modulating blood glucose levels . Investigating this compound’s role in diabetes management could lead to the discovery of new therapeutic agents that help control blood sugar more effectively.
作用机制
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,3,4-thiadiazole derivatives , which are known to disrupt processes related to DNA replication
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells . This suggests that the compound might interfere with the cell cycle, but the exact mechanism remains to be elucidated.
Biochemical Pathways
Given the potential DNA-interacting properties of 1,3,4-thiadiazole derivatives , it’s plausible that the compound could affect pathways related to DNA replication, repair, and transcription.
Result of Action
Given the potential DNA-interacting properties of 1,3,4-thiadiazole derivatives , it’s plausible that the compound could induce cell cycle arrest or apoptosis in cancer cells.
属性
IUPAC Name |
(4-propylthiadiazol-5-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2S/c1-2-3-12-14(26-22-21-12)15(24)23-7-5-11(9-23)25-13-8-10(4-6-20-13)16(17,18)19/h4,6,8,11H,2-3,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFVPHRPLMCQGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2889823.png)
![2-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2889827.png)
![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2889829.png)


![3-[(Acetyloxy)methyl]-8-oxo-7-[(thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2889832.png)


![4-[(4-Fluorophenyl)methylsulfanyl]quinazoline](/img/structure/B2889835.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2889837.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2889838.png)
![Ethyl 1-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2889839.png)
![4-Ethoxy-3-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2889840.png)
